2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
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Overview
Description
2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrimidine core, a triazolopyridazine moiety, and a piperazine ring, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The triazolopyridazine moiety is then introduced through a series of cyclization reactions. Common reagents used in these reactions include triethylamine, dichloromethane, and various isocyanates . The final step involves the coupling of the piperazine ring to the pyrimidine core under reflux conditions in the presence of a catalytic amount of piperidine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways . By binding to these kinases, the compound can modulate their activity, leading to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Triazolopyrazine Derivatives: These compounds share a similar triazole ring structure and have been studied for their kinase inhibitory activity.
Triazolothiadiazine Derivatives: These compounds also feature a triazole ring and have shown diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolopiperazines: These compounds incorporate a piperazine ring and have been evaluated as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes.
Uniqueness
What sets 2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine apart is its unique combination of structural features, which allows it to interact with multiple biological targets. This makes it a promising candidate for the development of multi-targeted therapies, particularly in the field of oncology .
Properties
Molecular Formula |
C20H23F3N8O |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
6-[4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C20H23F3N8O/c1-13-24-15(14-4-10-32-11-5-14)12-18(25-13)30-8-6-29(7-9-30)17-3-2-16-26-27-19(20(21,22)23)31(16)28-17/h2-3,12,14H,4-11H2,1H3 |
InChI Key |
BXDVNMMWLDWTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C5CCOCC5 |
Origin of Product |
United States |
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